Imidafenacin

描述

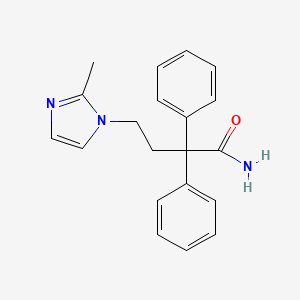

Structure

3D Structure

属性

IUPAC Name |

4-(2-methylimidazol-1-yl)-2,2-diphenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O/c1-16-22-13-15-23(16)14-12-20(19(21)24,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,13,15H,12,14H2,1H3,(H2,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQKXYSGRELMAAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870104 | |

| Record name | Imidafenacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170105-16-5 | |

| Record name | Imidafenacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170105-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidafenacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170105165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidafenacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09262 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Imidafenacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-methyl-1H-imidazol-1y)-2,2-diphénylbutanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMIDAFENACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJR8Y07LJO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Imidafenacin on Detrusor Muscle

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Imidafenacin (KRP-197/ONO-8025) is a potent and selective antimuscarinic agent developed for the treatment of overactive bladder (OAB).[1][2] Its therapeutic efficacy stems from its targeted antagonism of specific muscarinic acetylcholine receptor (mAChR) subtypes that govern detrusor smooth muscle contraction. This document provides a comprehensive technical overview of this compound's mechanism of action, focusing on its receptor selectivity, the downstream signaling pathways it modulates, and its functional effects on the detrusor muscle. Quantitative pharmacological data are presented, and the underlying experimental methodologies are detailed to provide a complete picture for research and development professionals.

Core Mechanism of Action: Muscarinic Receptor Antagonism

The primary mechanism of action of this compound is the competitive antagonism of muscarinic acetylcholine receptors.[3][4] In the urinary bladder, detrusor muscle contraction is primarily mediated by the action of acetylcholine (ACh) on postjunctional M3 muscarinic receptors.[5] this compound binds to these receptors, preventing ACh from initiating the signaling cascade that leads to muscle contraction.[4]

Receptor Selectivity Profile

A key characteristic of this compound is its distinct selectivity profile for mAChR subtypes. Binding and functional assays have demonstrated that this compound possesses a high affinity for M3 and M1 receptor subtypes, with a notably lower affinity for the M2 subtype.[1][3][6][7] This is clinically significant because:

-

M3 Receptors: Are the primary mediators of detrusor muscle contraction.[4][5] By potently blocking M3 receptors, this compound directly reduces involuntary bladder contractions, which are a hallmark of OAB.[4]

-

M1 Receptors: Are present on presynaptic neurons in the bladder and are thought to facilitate ACh release in a positive feedback loop.[1][3][6] Antagonism of M1 receptors by this compound can therefore reduce the local concentration of ACh, further contributing to the relaxation of the detrusor muscle.[1][3]

-

M2 Receptors: While more numerous than M3 receptors in the detrusor, their primary role is to inhibit β-adrenoceptor-mediated relaxation.[3][6] this compound's lower affinity for M2 receptors is advantageous, as it minimizes interference with the sympathetic nervous system's ability to promote bladder relaxation. This selectivity contributes to a favorable side-effect profile, particularly concerning potential cardiac (M2-mediated) adverse effects.

Unlike less selective agents such as tolterodine and oxybutynin, this compound's pronounced selectivity for M3 and M1 receptors over M2 receptors underscores its targeted therapeutic action.[1][7]

Signaling Pathway Modulation

This compound exerts its effect by interrupting the canonical G-protein coupled receptor (GPCR) signaling pathway associated with M3 receptors in the detrusor muscle. The typical activation sequence and this compound's point of intervention are illustrated below.

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through various in vitro assays. The data below summarize its binding affinities for human muscarinic receptor subtypes and its functional antagonism of agonist-induced detrusor contraction.

Muscarinic Receptor Binding Affinities

The affinity of a drug for its receptor is a critical determinant of its potency. The inhibition constant (Ki) represents the concentration of the drug required to occupy 50% of the receptors in the absence of the natural ligand. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinities (Ki, nM) of this compound for Human Muscarinic Receptor Subtypes

| Compound | M1 Affinity (Ki, nM) | M2 Affinity (Ki, nM) | M3 Affinity (Ki, nM) | M3/M2 Selectivity Ratio | Reference |

|---|---|---|---|---|---|

| This compound | 1.2 | 15.2 | 3.0 | 5.1 | [1] |

| Tolterodine | 1.9 | 2.5 | 1.8 | 1.4 | [1] |

| Oxybutynin | 4.8 | 17.0 | 3.3 | 5.2 | [1] |

| Darifenacin | 13.2 | 47.6 | 1.0 | 47.6 |[1] |

Data derived from radioligand binding assays using human recombinant receptors.

Functional Antagonism in Detrusor Muscle

Functional assays measure a drug's ability to inhibit a physiological response. In this context, the pA2 value reflects the antagonist's potency in inhibiting contractions induced by a muscarinic agonist (e.g., carbamylcholine or carbachol). A higher pA2 value indicates greater potency.

Table 2: Functional Antagonism (pA2) in Guinea-Pig Ileum and Urinary Bladder

| Compound | M3 Receptor (Ileum) pA2 | M2 Receptor (Atrium) pA2 | M1 Receptor (Vas Deferens) pA2 | Bladder Contraction pA2 | Reference |

|---|---|---|---|---|---|

| This compound | 8.7 | 7.3 | 8.6 | 8.6 | [1] |

| Tolterodine | 8.6 | 8.5 | 8.6 | 8.8 | [1] |

| Oxybutynin | 8.7 | 7.9 | 8.2 | 8.6 | [1] |

| Darifenacin | 9.2 | 7.6 | 8.0 | 9.0 |[1] |

The affinity of this compound in carbachol-induced bladder contractions (pA2 = 8.6) closely matches its affinity for the M3 receptor, confirming that its primary action on the detrusor is via M3 antagonism.[1]

Key Experimental Protocols

The quantitative data presented above are derived from standardized pharmacological assays. The following sections provide detailed methodologies for these key experiments.

Radioligand Receptor Binding Assay

This assay quantifies the affinity of a test compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.[8][9]

Objective: To determine the inhibition constant (Ki) of this compound for human M1, M2, and M3 muscarinic receptor subtypes.

Methodology:

-

Receptor Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells or other suitable cell lines stably expressing a single subtype of human recombinant muscarinic receptor (M1, M2, or M3).[10]

-

Radioligand: [³H]N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist, is used as the radioligand.[10][11][12]

-

Assay Conditions:

-

Receptor membranes are incubated in a buffered solution (e.g., phosphate-buffered saline, pH 7.4).

-

A fixed concentration of [³H]NMS (typically near its Kd value) is added to all samples.[9]

-

Varying concentrations of unlabeled this compound (the competitor) are added to the experimental tubes.

-

-

Incubation: The mixture is incubated at a controlled temperature (e.g., 20-25°C) for a sufficient duration to reach binding equilibrium (e.g., 2 hours).[10]

-

Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B).[10] The filters trap the membranes with the bound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.[10]

-

Data Analysis:

-

Total Binding: Radioactivity in the absence of any competitor.

-

Non-specific Binding: Radioactivity in the presence of a saturating concentration of a non-labeled antagonist (e.g., atropine) to determine ligand binding to non-receptor components.

-

Specific Binding: Calculated as Total Binding - Non-specific Binding.

-

The concentration of this compound that inhibits 50% of the specific [³H]NMS binding (IC50) is determined by non-linear regression analysis.

-

The IC50 value is converted to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Detrusor Strip Contraction Assay

This functional assay measures a compound's ability to inhibit smooth muscle contraction, providing a direct assessment of its antagonistic effect in a physiological context.[13][14][15]

Objective: To determine the functional potency (pA2) of this compound in antagonizing carbachol-induced contractions of bladder detrusor muscle.

Methodology:

-

Tissue Preparation:

-

Mounting: Each muscle strip is mounted vertically in an organ bath containing warmed (37°C) and aerated (95% O₂, 5% CO₂) Krebs solution.[15][16] One end of the strip is fixed, while the other is connected to an isometric force transducer to record contractile tension.[14]

-

Equilibration: The strips are allowed to equilibrate for a period (e.g., 60-90 minutes) under a stable resting tension (e.g., 1 g).[16] During this time, the bath solution is changed periodically.

-

Viability Check: The viability and contractility of the tissue are confirmed by stimulating it with a high concentration of potassium chloride (KCl) or a muscarinic agonist like carbachol.[16]

-

Antagonism Protocol:

-

A cumulative concentration-response curve is generated for the agonist (carbachol) to establish a baseline contractile response.

-

The tissues are washed thoroughly to return to baseline tension.

-

The strips are then pre-incubated with a fixed concentration of this compound for a set period (e.g., 30 minutes).

-

A second cumulative concentration-response curve for carbachol is generated in the presence of this compound.

-

This process is repeated for several different concentrations of this compound.

-

-

Data Analysis:

-

The concentration-response curves for carbachol in the absence and presence of this compound are plotted.

-

A competitive antagonist like this compound will cause a rightward shift in the curve without depressing the maximum response.

-

The dose ratio (the ratio of the agonist concentration required to produce a 50% maximal response (EC50) in the presence and absence of the antagonist) is calculated.

-

A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of this compound. The x-intercept of this plot provides the pA2 value.

-

Conclusion

References

- 1. Effects of this compound (KRP-197/ONO-8025), a new anti-cholinergic agent, on muscarinic acetylcholine receptors. High affinities for M3 and M1 receptor subtypes and selectivity for urinary bladder over salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Experience with this compound in the management of overactive bladder disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C20H21N3O | CID 6433090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 10. Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selective binding of bladder muscarinic receptors in relation to the pharmacokinetics of a novel antimuscarinic agent, this compound, to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. reprocell.com [reprocell.com]

- 14. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Bladder smooth muscle organ culture preparation maintains the contractile phenotype - PMC [pmc.ncbi.nlm.nih.gov]

Imidafenacin's Muscarinic Receptor Subtype Selectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidafenacin is a potent and selective antagonist of muscarinic acetylcholine receptors (mAChRs) utilized in the treatment of overactive bladder (OAB). Its clinical efficacy is rooted in its specific binding profile to mAChR subtypes, particularly its higher affinity for M3 and M1 receptors over the M2 subtype. This selectivity is crucial for maximizing therapeutic effects on the bladder detrusor muscle while minimizing side effects associated with the blockade of other muscarinic receptor subtypes in different organs. This technical guide provides an in-depth overview of this compound's muscarinic receptor subtype selectivity, complete with quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Data Presentation: Quantitative Analysis of Muscarinic Receptor Affinity

The selectivity of this compound for M1 and M3 receptors over the M2 subtype has been demonstrated in multiple studies. The following table summarizes the binding affinities (pKi and Ki values) of this compound and other antimuscarinic agents for human muscarinic receptor subtypes, providing a comparative view of their selectivity profiles.

| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M3 vs M2 Selectivity Ratio (Ki) | Reference |

| This compound | 8.2 | 7.4 | 9.1 | 6.3 | 39.8 | 0.8 | 49.8 | [1] |

| Tolterodine | 8.8 | 8.0 | 8.5 | 1.6 | 10.0 | 3.2 | 3.1 | [1] |

| Oxybutynin | 8.7 | 7.8 | 8.9 | 2.0 | 15.8 | 1.3 | 12.2 | [1] |

| Darifenacin | 8.2 | 7.4 | 9.1 | 6.3 | 39.8 | 0.8 | 49.8 | [1] |

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. The M3 vs M2 selectivity ratio is calculated by dividing the Ki value for the M2 receptor by the Ki value for the M3 receptor.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the muscarinic receptor subtype selectivity of this compound.

Radioligand Binding Assay for Muscarinic Receptor Subtypes

This protocol describes a competitive radioligand binding assay using Chinese Hamster Ovary (CHO-K1) cells stably expressing human recombinant M1, M2, or M3 muscarinic receptor subtypes.

Materials:

-

CHO-K1 cell membranes expressing human M1, M2, or M3 receptors

-

[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand

-

This compound and other test compounds

-

Assay buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4

-

Atropine (for determining non-specific binding)

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize CHO-K1 cell pellets expressing the target muscarinic receptor subtype in ice-cold assay buffer. Centrifuge the homogenate at 40,000 x g for 10 minutes at 4°C. Resuspend the pellet in fresh assay buffer and repeat the centrifugation step. Resuspend the final pellet in assay buffer to a protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well microplate, add the following in triplicate:

-

50 µL of assay buffer (for total binding) or 50 µL of 1 µM atropine (for non-specific binding).

-

50 µL of various concentrations of this compound or other test compounds.

-

50 µL of [³H]-NMS (final concentration of 0.1-0.4 nM).

-

100 µL of the prepared cell membrane suspension.

-

-

Incubation: Incubate the plates at 20-25°C for 60-120 minutes with gentle agitation.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curves. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Functional Assay: Carbachol-Induced Bladder Contraction

This protocol describes an in vitro functional assay to evaluate the antagonistic effect of this compound on carbachol-induced contractions of isolated rat urinary bladder strips.

Materials:

-

Male Wistar rats (250-300 g)

-

Krebs solution (in mM: NaCl 120, KCl 5.4, MgSO₄·7H₂O 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.7, and CaCl₂ 1.26), aerated with 95% O₂ and 5% CO₂.

-

Carbachol (muscarinic agonist)

-

This compound and other test compounds

-

Organ bath system with isometric force transducers

Procedure:

-

Tissue Preparation: Euthanize the rat and excise the urinary bladder. Place the bladder in cold Krebs solution. Cut the bladder into longitudinal strips (approximately 2 mm wide and 8 mm long).

-

Mounting: Mount the bladder strips in organ baths containing Krebs solution maintained at 37°C and aerated with 95% O₂ and 5% CO₂. Attach one end of the strip to a fixed hook and the other to an isometric force transducer. Apply a resting tension of 1 g.

-

Equilibration: Allow the tissues to equilibrate for at least 60 minutes, with washes every 15 minutes, until a stable baseline is achieved.

-

Contraction Induction: Induce a submaximal contraction by adding a single concentration of carbachol (e.g., 1 µM) to the organ bath.

-

Antagonist Incubation: After washing out the carbachol and allowing the tissue to return to baseline, incubate the bladder strips with various concentrations of this compound or vehicle for a predetermined period (e.g., 30 minutes).

-

Cumulative Concentration-Response Curve: Generate a cumulative concentration-response curve for carbachol in the presence of the antagonist or vehicle.

-

Data Analysis: Measure the amplitude of the contractions. Determine the EC₅₀ values (the concentration of carbachol that produces 50% of the maximal response) in the absence and presence of the antagonist. Calculate the pA₂ value, a measure of antagonist potency, from the Schild plot.[2][3]

Mandatory Visualizations

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for determining muscarinic receptor binding affinity using a radioligand assay.

Signaling Pathways

Caption: M1/M3 receptor signaling cascade leading to physiological responses.[4][5]

Caption: M2 receptor signaling cascade leading to the inhibition of relaxation.[6][7]

Logical Relationship of this compound's Selectivity

Caption: this compound's preferential binding to M1/M3 receptors and its functional consequences.

Conclusion

The muscarinic receptor subtype selectivity profile of this compound, characterized by its high affinity for M1 and M3 receptors and lower affinity for M2 receptors, is a key determinant of its therapeutic efficacy in treating overactive bladder. This selectivity allows for targeted antagonism of the primary receptors responsible for detrusor muscle contraction and acetylcholine release in the bladder, while minimizing off-target effects such as those on the heart, which are predominantly mediated by M2 receptors. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and build upon the pharmacological properties of this compound and other selective antimuscarinic agents.

References

Preclinical Pharmacological Profile of Imidafenacin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidafenacin is a potent and selective antagonist of muscarinic acetylcholine receptors, primarily targeting the M3 and M1 subtypes with lower affinity for the M2 subtype.[1][2][3][4] This pharmacological profile translates into a high degree of bladder selectivity, making it an effective therapeutic agent for overactive bladder (OAB) with a favorable safety profile.[4][5] This technical guide provides a comprehensive overview of the preclinical pharmacological data for this compound, including detailed experimental protocols, quantitative data on receptor affinity and in vivo efficacy, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action

This compound exerts its therapeutic effect by competitively antagonizing muscarinic acetylcholine receptors in the urinary bladder. The primary targets are the M3 and M1 receptor subtypes.

-

M3 Receptor Antagonism: M3 receptors are predominantly located on the detrusor smooth muscle of the bladder.[6] Their activation by acetylcholine (ACh) triggers a signaling cascade that leads to smooth muscle contraction and urination.[6] this compound blocks this interaction, resulting in relaxation of the detrusor muscle, increased bladder capacity, and a reduction in urinary frequency and urgency.[2][7]

-

M1 Receptor Antagonism: M1 receptors are found on parasympathetic neurons in the bladder wall and are believed to be involved in a positive feedback loop that enhances acetylcholine release.[2][7][8] By antagonizing M1 receptors, this compound may further reduce cholinergic stimulation of the detrusor muscle.[2][7]

The lower affinity of this compound for M2 receptors, which are also present in the bladder but have a less defined role in contraction, contributes to its favorable side-effect profile.[6]

Signaling Pathway of this compound in the Bladder

Quantitative Pharmacology

The preclinical pharmacological profile of this compound has been extensively characterized through a variety of in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: Muscarinic Receptor Binding Affinity (Ki values)

| Receptor Subtype | Test System | Radioligand | This compound Ki (nM) | Reference |

| Human M1 | Recombinant human muscarinic receptors | [3H]NMS | Low nM range | [1] |

| Human M2 | Recombinant human muscarinic receptors | [3H]NMS | Higher than M1/M3 | [1] |

| Human M3 | Recombinant human muscarinic receptors | [3H]NMS | Low nM range | [1] |

Ki values represent the inhibition constant, with lower values indicating higher binding affinity.

Table 2: In Vitro Functional Activity (IC50 values)

| Assay | Tissue/Cell Line | Agonist | This compound IC50 (nM) | Reference |

| Inhibition of K+ efflux | Rat salivary gland | Acetylcholine | Potent inhibition | [6] |

| Inhibition of contraction | Rat urinary bladder | Carbamylcholine | Not specified | [2] |

IC50 values represent the concentration of this compound required to inhibit 50% of the maximal response.

Table 3: In Vivo Efficacy in Rat Models of Overactive Bladder

| Model | Parameter Measured | This compound Minimum Effective Dose (i.v.) | Reference |

| Urethane-anesthetized rats | Bladder Capacity | 0.003 mg/kg | [9] |

| Conscious rats | Distention-induced rhythmic bladder contraction | ID30: Not specified | [6] |

This data highlights the high in vivo potency of this compound in increasing bladder capacity.

Table 4: Bladder Selectivity of this compound Compared to Other Antimuscarinics in Rats

| Parameter | This compound | Solifenacin | Tolterodine | Propiverine | Reference |

| Relative selectivity (Bladder vs. Salivary Gland) | 15-fold higher | 1.7-fold higher | 2.5-fold higher | Baseline | [3] |

| Relative selectivity (Bladder vs. Colon) | 150-fold higher | 1.9-fold higher | 9.2-fold higher | Baseline | [3] |

| Relative selectivity (Bladder vs. Heart) | 50-fold higher | 12-fold higher | 4.6-fold higher | Baseline | [3] |

This table demonstrates the superior bladder selectivity of this compound over other commonly used antimuscarinic agents.

Detailed Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a standard method for determining the binding affinity of this compound to muscarinic receptors in tissue homogenates.

Objective: To determine the Ki of this compound for muscarinic receptors.

Materials:

-

Tissue of interest (e.g., human or rat bladder, parotid gland)

-

Radioligand: [N-methyl-3H]scopolamine methyl chloride ([3H]NMS) or [3H]this compound[4][8][10]

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Incubation buffer (e.g., 50 mM Tris-HCl with 5 mM MgCl2, pH 7.4)

-

This compound and other competing ligands

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Tissue Homogenization: The tissue is minced and homogenized in ice-cold homogenization buffer using a Polytron homogenizer. The homogenate is then centrifuged, and the resulting pellet (membrane fraction) is resuspended in incubation buffer.

-

Binding Assay: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of this compound or other unlabeled ligands.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold buffer to remove non-specific binding.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Experimental Workflow: Radioligand Binding Assay

In Vivo Cystometry in Anesthetized Rats

This protocol outlines a common in vivo method to assess the effect of this compound on bladder function.

Objective: To measure the effect of this compound on bladder capacity and other voiding parameters.

Animals: Female Sprague-Dawley rats.

Anesthesia: Urethane (e.g., 1.2 g/kg, s.c.).[11]

Procedure:

-

Catheter Implantation: A catheter is inserted into the bladder dome and secured with a purse-string suture. The other end of the catheter is externalized. A second catheter may be placed in a femoral vein for intravenous drug administration.

-

Cystometry: The bladder catheter is connected to a pressure transducer and a syringe pump. Saline is infused into the bladder at a constant rate (e.g., 10 ml/h).

-

Data Acquisition: Bladder pressure is continuously recorded. Micturition is identified by a sharp increase in bladder pressure followed by a rapid return to baseline.

-

Drug Administration: After a baseline period to record several micturition cycles, this compound is administered intravenously.

-

Post-Dosing Measurement: Bladder function is monitored for a defined period after drug administration.

-

Parameters Measured:

-

Bladder Capacity: The volume of saline infused into the bladder to induce micturition.

-

Micturition Pressure: The peak bladder pressure during micturition.

-

Voiding Interval: The time between micturitions.

-

Experimental Workflow: In Vivo Cystometry

Conclusion

The preclinical pharmacological profile of this compound strongly supports its clinical use for the treatment of overactive bladder. Its high affinity for M3 and M1 muscarinic receptors, coupled with its remarkable bladder selectivity over other organs, provides a solid mechanistic basis for its efficacy and favorable tolerability. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals working in the field of urology and pharmacology.

References

- 1. Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of this compound (KRP-197/ONO-8025), a new anti-cholinergic agent, on muscarinic acetylcholine receptors. High affinities for M3 and M1 receptor subtypes and selectivity for urinary bladder over salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Long-term safety, efficacy, and tolerability of this compound in the treatment of overactive bladder: a review of the Japanese literature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. urotoday.com [urotoday.com]

- 5. Experience with this compound in the management of overactive bladder disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Experience with this compound in the management of overactive bladder disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Muscarinic Receptor Binding of this compound in the Human Bladder Mucosa and Detrusor and Parotid Gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vivo bladder selectivity of this compound, a novel antimuscarinic agent, assessed by using an effectiveness index for bladder capacity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Muscarinic receptor binding of the novel radioligand, [3h]this compound in the human bladder and parotid gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of the combination of vibegron and this compound on bladder function in urethane-anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Imidafenacin's Anticholinergic Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidafenacin is a potent and selective antagonist of muscarinic acetylcholine receptors (mAChRs) developed for the treatment of overactive bladder (OAB).[1] Its clinical efficacy is rooted in its anticholinergic activity, which mitigates the involuntary bladder contractions characteristic of OAB. A key feature of this compound is its favorable safety profile, attributed to a high degree of selectivity for the urinary bladder over other organs, such as the salivary glands.[2][3] This selectivity helps to minimize common anticholinergic side effects like dry mouth.

This technical guide provides an in-depth overview of the in vitro studies that have characterized the anticholinergic properties of this compound. It details the binding affinities, functional activities, and selectivity of the compound, supported by comprehensive data tables, detailed experimental protocols, and visualizations of the underlying pharmacological mechanisms and workflows.

Mechanism of Action: Muscarinic Receptor Antagonism

This compound exerts its therapeutic effect by competitively blocking the action of acetylcholine at muscarinic receptors within the bladder.[4] The primary targets are the M3 and M1 receptor subtypes, with a lower affinity for the M2 subtype.[2][5][6]

-

M3 Receptor Antagonism: M3 receptors, located on the detrusor smooth muscle, are the primary mediators of bladder contraction. By antagonizing these receptors, this compound directly inhibits bladder muscle contraction, leading to an increase in bladder capacity.[1][6]

-

M1 Receptor Antagonism: M1 receptors are believed to be located on prejunctional nerve terminals in the bladder and facilitate the release of acetylcholine.[1][6] this compound's antagonism of M1 receptors provides a secondary mechanism to reduce cholinergic stimulation of the detrusor muscle.[1]

-

Lower M2 Receptor Affinity: While M2 receptors are also present in the detrusor, their primary role is to inhibit the relaxation induced by β-adrenergic stimulation.[6] this compound's lower affinity for M2 receptors is advantageous, as it preserves the natural relaxation pathways of the bladder.[2][5]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Meta-Analysis of the Efficacy and Safety of this compound for Overactive Bladder Induced by Benign Prostatic Hyperplasia in Men Receiving Alpha-Blocker Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative functional selectivity of this compound and propiverine, antimuscarinic agents, for the urinary bladder over colon in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Muscarinic Receptor Binding of this compound in the Human Bladder Mucosa and Detrusor and Parotid Gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of this compound (KRP-197/ONO-8025), a new anti-cholinergic agent, on muscarinic acetylcholine receptors. High affinities for M3 and M1 receptor subtypes and selectivity for urinary bladder over salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidafenacin is a potent and selective antagonist of muscarinic M1 and M3 receptors, developed for the treatment of overactive bladder (OAB). This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and clinical pharmacology of this compound. Detailed experimental protocols for its synthesis are provided, along with a summary of its pharmacokinetic and pharmacodynamic properties. Furthermore, this guide explores the synthesis of related compounds and presents key clinical efficacy data. Visual diagrams of the relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of this important therapeutic agent.

Introduction: The Discovery of this compound

Overactive bladder is a prevalent condition characterized by urinary urgency, frequency, and urge incontinence, significantly impacting the quality of life. The pathophysiology of OAB is primarily linked to involuntary contractions of the detrusor muscle, which is richly innervated by parasympathetic nerves that release acetylcholine (ACh). ACh mediates its effects through muscarinic receptors, of which the M2 and M3 subtypes are predominant in the bladder. While M3 receptors are directly involved in detrusor contraction, M2 receptors are more numerous.

The quest for a bladder-selective antimuscarinic agent with a favorable side-effect profile led to the development of this compound (formerly known as KRP-197 and ONO-8025). The discovery process focused on identifying compounds with high affinity for M3 and M1 muscarinic receptor subtypes, which are crucial for bladder contraction, while having a lower affinity for the M2 subtype to minimize potential cardiac side effects.[1][2] this compound emerged as a promising candidate, demonstrating functional selectivity for the bladder over the salivary glands and brain in preclinical studies.[1] It was first approved for clinical use in Japan in 2007 for the treatment of OAB.[3]

Mechanism of Action and Signaling Pathways

This compound is an antimuscarinic agent that exerts its therapeutic effect by competitively antagonizing acetylcholine at muscarinic receptors in the bladder.[4] It exhibits a high affinity for M3 and M1 receptors and a lower affinity for M2 receptors.[4][5]

-

M3 Receptor Antagonism: The binding of acetylcholine to M3 receptors on the detrusor smooth muscle cells activates a Gq/11 protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG-mediated activation of protein kinase C (PKC), lead to the phosphorylation of myosin light chain, resulting in smooth muscle contraction. This compound blocks this pathway by preventing acetylcholine from binding to the M3 receptor, thereby inhibiting detrusor muscle contraction and reducing the symptoms of OAB.

-

M1 Receptor Antagonism: M1 receptors are located on presynaptic nerve terminals in the bladder and are thought to facilitate the release of acetylcholine. By antagonizing these receptors, this compound can further reduce cholinergic stimulation of the detrusor muscle.[5]

The following diagram illustrates the signaling pathway of acetylcholine-mediated detrusor muscle contraction and the inhibitory action of this compound.

Caption: Signaling pathway of this compound's antagonism at M1 and M3 muscarinic receptors.

Synthesis of this compound and Related Compounds

Synthesis of this compound (4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide)

Several synthetic routes to this compound have been reported. A common and efficient method involves the reaction of a diphenylacetonitrile derivative with 2-methylimidazole, followed by hydrolysis of the nitrile group to an amide.

The following diagram outlines a general synthetic workflow.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol:

A one-pot synthesis method has been developed for the preparation of this compound, which is suitable for industrial production.[6]

Materials:

-

2-halogenated ethyl diphenylacetonitrile (e.g., 2-bromoethyl diphenylacetonitrile)

-

2-methylimidazole

-

Alkali metal hydroxide (e.g., sodium hydroxide or potassium hydroxide)

-

Alcohol solvent (e.g., propanol, isopropanol)

-

Phase-transfer catalyst (e.g., polyethylene glycol)

Procedure:

-

An alkali metal hydroxide is mixed with an alcohol solvent at room temperature.

-

To this mixture, 2-halogenated ethyl diphenylacetonitrile, 2-methylimidazole, and a polyethylene glycol phase-transfer catalyst are added.

-

The reaction mixture is stirred at 20-30°C to facilitate the formation of the intermediate, 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutyronitrile.

-

The temperature is then raised to 65-85°C, and stirring is continued to promote the hydrolysis of the nitrile group to the amide.

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The reaction system is neutralized to a pH of 8-9.

-

The crude this compound product crystallizes at room temperature and is collected by filtration.

-

The crude product is washed and dried.

-

Further purification is achieved by recrystallization to obtain pure this compound.

This one-step process combining substitution and hydrolysis reactions offers advantages in terms of reduced reaction steps, lower reaction temperatures, and shorter reaction times, leading to an improved overall yield.[6]

Synthesis of this compound-Related Compounds

The synthesis of this compound's metabolites is crucial for understanding its biotransformation and for use as analytical standards. The synthesis of the main impurity, 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanoic acid, can be achieved by the hydrolysis of this compound with potassium hydroxide. Other metabolites, such as the N-glucuronide conjugate and oxidized forms of the 2-methylimidazole moiety, have also been synthesized for structural confirmation. The synthesis of these metabolites often involves specialized chemical transformations of the parent this compound molecule.

Quantitative Data

Muscarinic Receptor Binding Affinity

This compound's high affinity for M1 and M3 receptors is a key determinant of its efficacy. The following table summarizes the reported binding affinities (Ki values) of this compound for human muscarinic receptor subtypes.

| Receptor Subtype | Ki (nM) | Reference |

| M1 | Low nM range | [7] |

| M2 | Higher than M1/M3 | [7] |

| M3 | Low nM range | [7] |

Note: Specific Ki values can vary depending on the experimental conditions and tissue source.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound is characterized by rapid absorption and a relatively short half-life.

| Parameter | Value | Population | Reference |

| Tmax (Time to Peak Plasma Concentration) | 1-3 hours | Healthy Volunteers & OAB Patients | [8] |

| T1/2 (Elimination Half-life) | ~2.9 hours | Healthy Volunteers | [3] |

| Oral Bioavailability | Not explicitly stated in the provided results | - | - |

| Protein Binding | Not explicitly stated in the provided results | - | - |

| Metabolism | Primarily by CYP3A4 and UGT1A4 | - | [8] |

| Excretion | Urine and feces | - | [8] |

A population pharmacokinetic analysis involving 90 healthy volunteers and 457 patients with OAB demonstrated that oral clearance of this compound decreased with advancing age.[8]

Clinical Efficacy

Clinical trials have demonstrated the efficacy of this compound in treating the symptoms of OAB.

Table 4.3.1: this compound vs. Placebo (12 weeks)

| Efficacy Endpoint | This compound (0.2 mg/day) | Placebo | p-value | Reference |

| Change in Incontinence Episodes/week (%) | -71.61% | -42.86% | 0.0010 | [9] |

| Change in Micturitions/day | Significant Improvement | - | 0.0112 | [9] |

| Change in Urgency Episodes/day | Significant Improvement | - | 0.0002 | [9] |

Table 4.3.2: this compound vs. Propiverine (12 weeks)

| Efficacy Endpoint | This compound (0.1 mg twice daily) | Propiverine (20 mg once daily) | Outcome | Reference |

| Change in Urgency Incontinence Episodes/week (%) | -69.1% | -70.4% | Non-inferior | [10] |

| Incidence of Dry Mouth | 28.4% | 30.4% | - | [10] |

| Severity of Dry Mouth | Significantly less severe | - | p = 0.042 | [10] |

Table 4.3.3: this compound vs. Solifenacin (12 months)

| Efficacy Endpoint | This compound (0.1 mg twice daily) | Solifenacin (5 mg once daily) | Outcome | Reference |

| Improvement in IPSS, QOL index, OABSS, UPS | Significant Improvement | Significant Improvement | No significant difference | [11] |

| Incidence of Constipation | Lower | Higher | - | [9] |

Conclusion

This compound is a valuable therapeutic agent for the management of overactive bladder, distinguished by its selective M1 and M3 muscarinic receptor antagonism and a favorable pharmacokinetic profile. Its synthesis has been optimized for industrial-scale production. Clinical studies have consistently demonstrated its efficacy and safety, positioning it as an important option for patients with OAB. This technical guide provides a comprehensive resource for researchers and drug development professionals, offering detailed insights into the discovery, synthesis, and clinical application of this compound and its related compounds. Further research may focus on the development of novel analogs with enhanced bladder selectivity and improved pharmacokinetic properties.

References

- 1. Synthesis of the metabolites of 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide (KRP-197/ONO-8025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Experience with this compound in the management of overactive bladder disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. The intracellular pathway of the acetylcholine-induced contraction in cat detrusor muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Meta-Analysis of the Efficacy and Safety of this compound for Overactive Bladder Induced by Benign Prostatic Hyperplasia in Men Receiving Alpha-Blocker Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN105399678A - Preparation technology for this compound - Google Patents [patents.google.com]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Population pharmacokinetic analysis of a novel muscarinic receptor antagonist, this compound, in healthy volunteers and overactive bladder patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Long-term safety, efficacy, and tolerability of this compound in the treatment of overactive bladder: a review of the Japanese literature - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A randomised, prospective double-blind, propiverine-controlled trial of this compound in patients with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ics.org [ics.org]

The Inner Workings of Imidafenacin: A Deep Dive into its Structure-Activity Relationship

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Imidafenacin, a potent and selective muscarinic receptor antagonist, has emerged as a key therapeutic agent for the management of overactive bladder (OAB). Its clinical efficacy is intrinsically linked to its chemical structure, which dictates its affinity and selectivity for specific muscarinic receptor subtypes. This technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) of this compound, offering valuable insights for researchers and professionals involved in drug discovery and development.

Mechanism of Action: A Tale of Three Receptors

This compound exerts its therapeutic effects by acting as a competitive antagonist at muscarinic acetylcholine (ACh) receptors.[1][2] Its efficacy in treating OAB stems from its distinct selectivity profile, showing a higher affinity for M3 and M1 muscarinic receptor subtypes over the M2 subtype.[1][2][3]

-

M3 Receptor Antagonism: The detrusor muscle in the bladder wall is rich in M3 receptors. Antagonism of these receptors by this compound leads to the relaxation of the bladder smooth muscle, thereby increasing bladder capacity and reducing the frequency and urgency of urination.[3]

-

M1 Receptor Antagonism: M1 receptors are also implicated in bladder function. This compound's activity at these receptors is thought to contribute to its overall therapeutic effect.[1][2]

-

Lower M2 Receptor Affinity: The relative sparing of M2 receptors, which are abundant in cardiac tissue, is a key factor in this compound's favorable cardiovascular safety profile compared to less selective antimuscarinic agents.

This selective antagonism is the cornerstone of this compound's clinical utility, allowing for targeted effects on the bladder with a reduced incidence of systemic side effects.

The Core Structure: Unpacking the Pharmacophore

The chemical structure of this compound, 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide, can be dissected into key pharmacophoric elements that contribute to its biological activity. While specific SAR studies on a wide range of this compound analogs are not extensively published in publicly accessible literature, analysis of its structure and comparison with other muscarinic antagonists allow for informed deductions about the roles of its constituent moieties.

A pivotal study on a series of 4-(1-imidazolyl)-2,2-diphenylbutyramide derivatives, the core scaffold of this compound, was conducted to explore the structure-activity relationships for M1, M2, and M3 muscarinic receptor subtypes. This research was instrumental in the identification and development of this compound.

The Imidazole Moiety: A Key to Affinity and Selectivity

The imidazole ring is a crucial component of this compound. This heterocyclic moiety is known to be a significant pharmacophore in numerous biologically active compounds, often participating in key binding interactions with protein targets. In the context of this compound, the 2-methyl-1H-imidazol-1-yl group is critical for its high-affinity binding to muscarinic receptors. The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors, forming crucial interactions within the receptor's binding pocket. The methyl group at the 2-position of the imidazole ring likely plays a role in optimizing the steric and electronic properties of the molecule for enhanced receptor fit and selectivity.

The Diphenylbutanamide Core: A Scaffold for Antagonism

The 2,2-diphenylbutanamide portion of this compound serves as a rigid scaffold that correctly orients the key interacting groups for optimal receptor binding. The two phenyl rings are a common feature in many muscarinic antagonists and are thought to engage in hydrophobic interactions within a sub-pocket of the muscarinic receptors. The butanamide chain provides the appropriate spacing and conformational flexibility for the molecule to adopt the ideal conformation for antagonistic activity.

Quantitative Insights: Binding Affinities and In Vitro Activity

The following tables summarize the available quantitative data on the binding affinity and functional activity of this compound at muscarinic receptors.

Table 1: Muscarinic Receptor Binding Affinities (Ki values)

| Compound | M1 Receptor (Ki, nM) | M2 Receptor (Ki, nM) | M3 Receptor (Ki, nM) | M3/M2 Selectivity Ratio | Reference |

| This compound | Data not available | Data not available | Data not available | Data not available |

Table 2: Functional Inhibitory Activity (IC50 values)

| Compound | M2 Receptor (IC50, nM) | M3 Receptor (Kb, nM) | Reference |

| This compound | 4.13 | 0.317 |

Note: The provided data points are from different sources and may have been determined using varied experimental conditions. Kb represents the inhibitor constant determined from functional assays.

Table 3: In Vivo Efficacy and Selectivity

| Compound | Bladder Contraction Inhibition (ID30, mg/kg) | Salivary Secretion Inhibition (ID50, mg/kg) | Bladder vs. Salivary Gland Selectivity | Reference |

| This compound | 0.17 | 1.5 | High | [4] |

| Darifenacin | 0.85 | 1.2 | Moderate | [4] |

| Tolterodine | 3.0 | 15 | Low | [4] |

| Oxybutynin | 3.2 | 4.4 | Low | [4] |

| Propiverine | 15 | 14 | Low | [4] |

ID30: Dose required to inhibit 30% of the response. ID50: Dose required to inhibit 50% of the response.

Experimental Protocols: A Look Under the Hood

The determination of the SAR of this compound and its analogs relies on a suite of well-established experimental protocols.

Radioligand Binding Assays

These assays are fundamental for determining the affinity of a compound for its receptor.

Objective: To measure the binding affinity (Ki) of this compound and its analogs to different muscarinic receptor subtypes (M1, M2, M3).

General Protocol:

-

Membrane Preparation: Cell membranes expressing the specific human muscarinic receptor subtype are prepared from cultured cell lines (e.g., CHO-K1 cells).

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS) and varying concentrations of the unlabeled test compound (this compound or its analogs).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Functional Assays

These assays measure the ability of a compound to antagonize the functional response mediated by receptor activation.

Objective: To determine the functional antagonist potency (e.g., pA2 or Kb) of this compound and its analogs at muscarinic receptors.

Example Protocol (Isolated Guinea Pig Ileum for M3 activity):

-

Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

-

Contraction Induction: The tissue is contracted by the addition of a muscarinic agonist, such as carbachol.

-

Antagonist Application: The test compound (this compound or analog) is added to the organ bath at various concentrations prior to the addition of the agonist.

-

Response Measurement: The contractile response of the tissue is measured using an isometric force transducer.

-

Data Analysis: The concentration-response curves for the agonist in the absence and presence of the antagonist are constructed. The Schild plot analysis is then used to determine the pA2 value, which is a measure of the antagonist's potency.

Visualizing the Science: Pathways and Workflows

Signaling Pathway of Muscarinic M3 Receptor in Bladder Smooth Muscle

References

- 1. [Pharmacological and clinical profile of this compound developed as a new therapeutic agent for overactive bladder] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bladder Selectivity of this compound, a Novel Antimuscarinic Agent Developed to Treat Overactive Bladder | Semantic Scholar [semanticscholar.org]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Organ Selectivity of Imidafenacin for the Bladder

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidafenacin is a potent antimuscarinic agent developed for the treatment of overactive bladder (OAB). Its clinical utility is underscored by a favorable safety and tolerability profile, which is largely attributed to its significant organ selectivity for the urinary bladder over other organs such as the salivary glands, heart, and brain. This technical guide provides a comprehensive overview of the pharmacological, pharmacokinetic, and clinical data that substantiate the bladder selectivity of this compound. We delve into its mechanism of action, detailing its binding affinities for muscarinic receptor subtypes, and present preclinical and clinical evidence of its functional selectivity. Furthermore, this guide outlines the key experimental protocols used to determine these parameters and visualizes the underlying signaling pathways and experimental workflows.

Mechanism of Action: Muscarinic Receptor Antagonism

Overactive bladder is primarily characterized by involuntary contractions of the bladder's detrusor muscle, which are largely mediated by acetylcholine (ACh) acting on muscarinic receptors.[1] The M3 muscarinic receptor subtype is known to be directly involved in detrusor muscle contraction, while the M2 subtype, though more abundant in the bladder, has a less defined role.[1] this compound exerts its therapeutic effect by antagonizing these receptors, particularly the M3 and M1 subtypes, leading to relaxation of the detrusor muscle and an increase in bladder capacity.[2][3]

Muscarinic Receptor Binding Profile

In vitro binding assays have demonstrated that this compound has a high affinity for M3 and M1 muscarinic receptors and a lower affinity for the M2 subtype.[3][4] This profile is advantageous as the M3 receptor is the primary mediator of bladder contraction, while the M2 receptor is predominant in the heart, where its blockade can lead to cardiovascular side effects.[1] Notably, the metabolites of this compound (M-2, M-4, and M-9) exhibit low affinity for muscarinic receptors, suggesting they do not significantly contribute to the drug's pharmacological activity or side effects.[1][3]

Signaling Pathway of Muscarinic Receptor in Detrusor Muscle

The binding of acetylcholine to M3 receptors on the detrusor smooth muscle cells initiates a signaling cascade that leads to muscle contraction. This compound competitively blocks this pathway.

Caption: Muscarinic M3 receptor signaling pathway in detrusor muscle and the antagonistic action of this compound.

Preclinical Evidence of Bladder Selectivity

A substantial body of preclinical research, primarily in rodent models, has established the bladder selectivity of this compound compared to other antimuscarinic agents.

In Vitro Receptor Binding Affinities

The binding affinity of this compound for muscarinic receptors in various tissues has been quantified using radioligand binding assays. These studies consistently show a favorable profile for bladder selectivity.

| Drug | Receptor Subtype | pKi / Ki (nM) | Tissue/Assay | Reference |

| This compound | M1 (human) | 9.12 | Binding Assay | [2] |

| M2 (human) | 8.15 | Binding Assay | [2] | |

| M3 (human) | 9.30 | Binding Assay | [2] | |

| Bladder (human) | Kd: ~3x higher than parotid | [³H]this compound Binding | [5] | |

| Parotid Gland (human) | Kd: ~3x lower than bladder | [³H]this compound Binding | [5] | |

| Tolterodine | M1, M2, M3 (human) | No selectivity | Binding Assay | [3] |

| Oxybutynin | - | - | - | - |

| Darifenacin | M3 selective | - | Binding Assay | [2] |

In Vivo Functional Selectivity

In vivo studies in rats have been crucial in demonstrating the functional selectivity of this compound for the bladder over other organs, particularly the salivary glands (implicated in dry mouth) and colon (implicated in constipation).

| Parameter | This compound | Solifenacin | Tolterodine | Propiverine | Reference |

| Relative Bladder Selectivity over Salivary Gland | 15-fold higher | 1.7-fold higher | 2.5-fold higher | Baseline | [4][6] |

| Relative Bladder Selectivity over Colon | 150-fold higher | 1.9-fold higher | 9.2-fold higher | Baseline | [4][6] |

| Relative Bladder Selectivity over Heart | 50-fold higher | 12-fold higher | 4.6-fold higher | Baseline | [4][6] |

These studies highlight that this compound has a significantly greater effect on bladder capacity at doses that have minimal impact on salivary secretion, colon motility, or heart rate.[6] Furthermore, this compound demonstrates more selective and longer-lasting binding to muscarinic receptors in the bladder compared to other tissues like the submaxillary gland, heart, colon, and brain.[7][8]

Pharmacokinetic Profile Contributing to Selectivity

The pharmacokinetic properties of this compound play a critical role in its bladder selectivity.

-

Tissue Distribution : Following oral administration in rats, this compound distributes more readily to the bladder and submaxillary gland than to serum.[7] Crucially, the tissue concentration is significantly higher in the bladder than in the submaxillary gland.[7][8]

-

Urinary Excretion : A significant amount of this compound is excreted into the urine.[8][9] It is hypothesized that the drug present in the urine can be directly transferred to the bladder tissue via simple diffusion, contributing to the selective and prolonged binding to bladder muscarinic receptors.[7][10]

-

Blood-Brain Barrier Penetration : this compound shows minimal binding to muscarinic receptors in the brain, suggesting poor penetration of the blood-brain barrier.[1][8] This is consistent with its low incidence of central nervous system side effects.[4]

-

Half-Life : this compound has a relatively short plasma half-life of approximately 2.9 hours in humans.[4] However, its duration of receptor binding is longer in the bladder (6-9 hours) compared to the submaxillary gland (1-3 hours).[11]

Caption: Pharmacokinetic pathway of this compound leading to its selective accumulation in the bladder.

Clinical Evidence of Efficacy and Tolerability

Clinical trials have confirmed the efficacy and favorable safety profile of this compound in the treatment of OAB.

Clinical Efficacy

A meta-analysis of five randomized controlled trials involving 1,428 patients demonstrated that this compound was effective in treating OAB, with efficacy similar to propiverine and solifenacin.[12] Significant improvements were observed in key OAB symptoms.

| Efficacy Endpoint | This compound vs. Placebo/Comparator | Result | Reference |

| Urgency Episodes per Day | vs. Placebo | Significantly reduced | [4] |

| Incontinence Episodes per Week | vs. Placebo | Significantly reduced | [4] |

| Micturitions per Day | vs. Placebo | Significantly reduced | [4] |

| Urine Volume per Micturition | vs. Propiverine | Similar improvement | [12] |

| OAB Symptom Score (OABSS) | vs. Solifenacin | Similar improvement | [12] |

Safety and Tolerability

The bladder-selective nature of this compound translates to a lower incidence of common antimuscarinic side effects.

| Adverse Event | This compound vs. Propiverine | This compound vs. Solifenacin | Reference |

| Dry Mouth | Lower incidence (OR 0.73) | - | [12] |

| Constipation | - | Lower incidence (OR 0.21) | [12] |

| Any Adverse Events | Lower incidence (OR 0.63) | Lower incidence (OR 0.33) | [12] |

| QTc Interval | No significant change | - | [1] |

The lower rates of dry mouth and constipation with this compound compared to other antimuscarinics are a direct clinical manifestation of its organ selectivity.[12]

Detailed Experimental Protocols

Muscarinic Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of a drug to specific receptor subtypes.

Caption: Workflow for a competitive radioligand binding assay to determine muscarinic receptor affinity.

Protocol Details:

-

Tissues: Homogenates of target tissues (e.g., human bladder detrusor, parotid gland) or cells expressing specific human muscarinic receptor subtypes are prepared.[13]

-

Radioligand: A radiolabeled muscarinic antagonist, such as [N-methyl-³H]scopolamine methyl chloride ([³H]NMS), is used.[8][13] Alternatively, [³H]this compound can be used to directly measure its binding.[5]

-

Procedure: Tissue homogenates are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor drug (e.g., this compound).[14] The reaction is allowed to reach equilibrium.

-

Separation: The mixture is rapidly filtered to separate the receptor-bound radioligand from the free radioligand.[15]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Analysis: The data are used to generate a competition curve, from which the concentration of the drug that inhibits 50% of the specific radioligand binding (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Bladder Capacity Assessment in Rats

This in vivo model assesses the functional effect of antimuscarinic agents on bladder function.

Protocol Details:

-

Animal Model: Urethane-anesthetized female rats are typically used.[6]

-

Surgical Preparation: A catheter is inserted into the bladder through the urethra for saline infusion and pressure measurement (cystometry). A venous catheter is placed for drug administration.

-

Cystometry: The bladder is continuously filled with saline at a constant rate. Micturition pressure and bladder capacity (the volume of saline required to induce micturition) are recorded.

-

Drug Administration: this compound or other test compounds are administered intravenously at various doses.

-

Measurement: The minimum effective dose required to significantly increase bladder capacity is determined.[6]

-

Side Effect Assessment: In parallel, the effects on other organs are measured, such as salivary secretion (stimulated by chorda tympani nerve stimulation), colon contractions, and heart rate (in response to carbamylcholine-induced bradycardia).[6]

-

Selectivity Index Calculation: The ratio of the dose required to affect a side-effect parameter to the dose required to increase bladder capacity is calculated to determine the selectivity index.

Conclusion

The organ selectivity of this compound for the urinary bladder is a multifaceted property derived from a combination of its receptor binding profile and its pharmacokinetic characteristics. Its high affinity for M3 and M1 receptors, coupled with a lower affinity for M2 receptors, provides a foundational mechanism for its targeted action on the bladder. This is significantly enhanced by its preferential distribution to the bladder tissue, partly due to direct transfer from urine, and its limited ability to cross the blood-brain barrier. These preclinical attributes translate into a clinically meaningful profile, where this compound demonstrates robust efficacy in treating OAB symptoms with a lower incidence of systemic antimuscarinic side effects, such as dry mouth and constipation, compared to other agents. This comprehensive body of evidence establishes this compound as a highly selective and well-tolerated therapeutic option for the management of overactive bladder.

References

- 1. Experience with this compound in the management of overactive bladder disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Effects of this compound (KRP-197/ONO-8025), a new anti-cholinergic agent, on muscarinic acetylcholine receptors. High affinities for M3 and M1 receptor subtypes and selectivity for urinary bladder over salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Long-term safety, efficacy, and tolerability of this compound in the treatment of overactive bladder: a review of the Japanese literature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Muscarinic receptor binding of the novel radioligand, [3h]this compound in the human bladder and parotid gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vivo bladder selectivity of this compound, a novel antimuscarinic agent, assessed by using an effectiveness index for bladder capacity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective binding of bladder muscarinic receptors in relation to the pharmacokinetics of a novel antimuscarinic agent, this compound, to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ics.org [ics.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Efficacy and safety of this compound for overactive bladder in adult: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Muscarinic Receptor Binding of this compound in the Human Bladder Mucosa and Detrusor and Parotid Gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Muscarinic receptor binding, plasma concentration and inhibition of salivation after oral administration of a novel antimuscarinic agent, solifenacin succinate in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ics.org [ics.org]

Imidafenacin's Antagonistic Effect on Acetylcholine-Induced Bladder Contractions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidafenacin is a potent and selective antimuscarinic agent clinically utilized for the treatment of overactive bladder (OAB). Its therapeutic efficacy stems from its ability to antagonize the effects of acetylcholine (ACh) on the detrusor muscle of the bladder, thereby reducing involuntary contractions and alleviating symptoms of urinary urgency and frequency. This technical guide provides an in-depth analysis of the pharmacological action of this compound, focusing on its inhibitory effects on acetylcholine-induced bladder smooth muscle contraction. We present quantitative data on its receptor binding affinities and functional potency, detail the experimental protocols used to ascertain these values, and visualize the underlying molecular signaling pathways and experimental workflows.

Introduction

Overactive bladder is a prevalent condition characterized by the compelling urge to urinate, often accompanied by frequency and nocturia, with or without urge incontinence. The pathophysiology of OAB is multifactorial, but a key component is the overactivity of the detrusor muscle, which is primarily mediated by the neurotransmitter acetylcholine (ACh) acting on muscarinic receptors.[1]

This compound (4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide) is a competitive antagonist of muscarinic acetylcholine receptors.[2] It exhibits a high affinity for M3 and M1 receptor subtypes and a lower affinity for the M2 subtype.[2][3] The M3 receptors are predominantly responsible for the direct contraction of the detrusor smooth muscle, while M1 receptors are thought to play a role in modulating acetylcholine release at the prejunctional level.[2][3] This receptor selectivity profile contributes to this compound's efficacy in suppressing bladder contractions with a potentially favorable side-effect profile.

This guide will delve into the core pharmacological data that substantiates the mechanism of action of this compound, providing a valuable resource for researchers and professionals in the field of urology and drug development.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized through various in vitro studies. The following tables summarize the key quantitative data from receptor binding assays and functional studies on isolated bladder tissue.

Table 1: Muscarinic Receptor Binding Affinities of this compound

| Receptor Subtype | Test System | Radioligand | Parameter | Value (nM) | Reference |

| Human M1 | Recombinant CHO cells | [³H]-NMS | Kᵢ | Low nM range | [2] |

| Human M2 | Recombinant CHO cells | [³H]-NMS | Kᵢ | - | [2] |

| Human M3 | Recombinant CHO cells | [³H]-NMS | Kᵢ | Low nM range | [2] |

| Human Bladder Mucosa | Homogenates | [³H]-NMS | Kᵢ | - | [4] |

| Human Detrusor Muscle | Homogenates | [³H]-NMS | Kᵢ | - | [4] |

| Human Parotid Gland | Homogenates | [³H]-NMS | Kᵢ | - | [4] |

Note: While the reference indicates Kᵢ values are in the "low nM range," specific numerical values were not provided in the abstract.[2]

Table 2: Functional Antagonism of Cholinergic-Induced Bladder Contraction by this compound

| Species | Agonist | Preparation | Parameter | Value | Reference |

| Rat | Carbachol | Isolated Urinary Bladder | pA₂ | Similar to M3 affinity in ileum | [2] |

| Guinea Pig | Acetylcholine | Isolated Urinary Bladder | IC₅₀ | Data not available |

Note: A specific pA₂ value for this compound in rat bladder was not explicitly stated in the available literature, but its affinity was noted to be similar to its affinity for the M3 receptor in the ileum.[2] Specific IC₅₀ values for acetylcholine-induced contractions in guinea pig bladder were not found in the searched literature.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the effect of this compound on acetylcholine-induced contractions.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol is a composite based on standard methodologies described in the literature.[4]

Objective: To determine the binding affinity (Kᵢ) of this compound for muscarinic receptor subtypes.

Materials:

-

Membrane preparations from Chinese Hamster Ovary (CHO) cells expressing recombinant human M1, M2, or M3 muscarinic receptors, or homogenates of human bladder and parotid gland tissues.

-

[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

-

This compound and other competing ligands.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 1 mM EDTA).

-

Scintillation cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-